molecular formula C17H17ClN2O4S B2797602 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid CAS No. 380193-38-4

2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2797602
CAS No.: 380193-38-4
M. Wt: 380.84
InChI Key: FXETVTWUADLWHG-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid (CAS: 380193-38-4) is a benzoic acid derivative featuring a chloro substituent at position 2 and a sulfonyl-linked 4-phenylpiperazine group at position 3. The phenylpiperazine group enhances aromatic interactions with biological targets, while the sulfonyl group improves metabolic stability and solubility . Its molecular formula is C₁₆H₁₆ClN₃O₄S, with a molar mass of 381.84 g/mol (calculated).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(4-phenylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-16-7-6-14(12-15(16)17(21)22)25(23,24)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXETVTWUADLWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-phenylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives of this compound showed significant improvement in depressive-like behaviors in animal models, indicating potential use as an antidepressant agent .

Anticancer Potential

The compound's ability to inhibit the BCL2 protein interaction has been explored for its anticancer properties. BCL2 is an anti-apoptotic protein often overexpressed in various cancers, making it a target for therapeutic intervention. In vitro studies have shown that this compound can disrupt this interaction, leading to increased apoptosis in cancer cells .

Anticonvulsant Activity

Similar compounds have been tested for anticonvulsant effects, with promising results. The mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are critical in seizure control. The piperazine ring's structural flexibility may enhance binding to relevant receptors .

Data Tables

Application Mechanism Study Reference
Antidepressant ActivitySerotonin receptor modulation
Anticancer PotentialInhibition of BCL2 protein interaction
Anticonvulsant ActivityModulation of GABAergic neurotransmission

Case Study 1: Antidepressant Effects

In a controlled study involving rodent models, derivatives of this compound were administered to assess their impact on depressive symptoms. Results indicated a statistically significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors .

Case Study 2: Cancer Cell Apoptosis

A series of experiments were conducted on human cancer cell lines treated with the compound. The results showed a marked increase in apoptotic markers compared to untreated controls, supporting its potential as an anticancer agent targeting BCL2 pathways .

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid with structurally related compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound (Target Compound) 380193-38-4 C₁₆H₁₆ClN₃O₄S 381.84 4-Phenylpiperazinylsulfonyl High aromaticity; potential CNS activity
2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid (Tibric Acid) 24358-29-0 C₁₄H₁₈ClNO₄S 331.81 3,5-Dimethylpiperidinylsulfonyl Hypolipidemic agent; cis/trans isomerism
2-Chloro-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid 263897-19-4 C₁₃H₁₇ClN₂O₄S 332.80 4-Ethylpiperazinylsulfonyl Increased lipophilicity vs. phenyl analog
2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid (Sulpiride Impurity 21) 313225-61-5 C₁₃H₉ClFNO₄S 329.73 4-Fluorophenylsulfamoyl pKa = 2.30; high density (1.591 g/cm³)
2-Chloro-5-(trifluoromethyl)benzoic acid - C₈H₄ClF₃O₂ 224.57 Trifluoromethyl group Industrial scale production; agrochemical uses

Key Differences and Implications

Substituent Effects on Bioactivity

  • The 4-phenylpiperazinyl group in the target compound enhances binding to serotonin or dopamine receptors due to aromatic π-π interactions, a feature absent in aliphatic analogs like the 4-ethylpiperazinyl variant .
  • Tibric acid (3,5-dimethylpiperidinyl analog) lacks the piperazine ring but exhibits cis/trans isomerism, which may influence its hypolipidemic efficacy and metabolic stability .

Physicochemical Properties The trifluoromethyl analog (C₈H₄ClF₃O₂) is smaller and more lipophilic, making it suitable for agrochemical formulations, whereas the sulfonamide-containing analogs have higher polarity, favoring aqueous solubility .

Industrial and Pharmacological Relevance The target compound’s phenylpiperazinyl group is synthetically challenging compared to simpler analogs like the trifluoromethyl derivative, which is produced globally at scale (2020–2025 production data) .

Biological Activity

2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure features a benzoic acid moiety substituted with a sulfonyl group and a phenylpiperazine, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H18ClN3O3S\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{O}_{3}\text{S}

This structure includes:

  • A chlorine atom on the benzene ring.
  • A sulfonyl group attached to the piperazine.
  • A carboxylic acid functional group that may enhance solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperazine moiety is known for its ability to modulate neurotransmitter receptors, while the sulfonamide group may enhance binding affinity and specificity for certain targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes.
  • Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

Activity Type Target/Effect Reference
AntibacterialInhibition of Salmonella typhi
Enzyme InhibitionAChE and urease inhibition
AnticancerInduces apoptosis in cancer cells
Neurotransmitter ModulationInteraction with serotonin receptors

Case Studies

  • Antibacterial Effectiveness : A study evaluated the antibacterial activity of synthesized compounds similar to this compound. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, demonstrating its potential as an antibiotic agent .
  • Enzyme Inhibition Studies : Research focused on the inhibition of AChE showed that derivatives of this compound could effectively inhibit enzyme activity, which is crucial for treating conditions like Alzheimer's disease. The IC50 values for various derivatives were reported, indicating strong inhibitory effects .
  • Cancer Research : In vitro studies demonstrated that this compound could induce cell death in glioma cells through multiple pathways, including autophagy and necroptosis. This suggests a promising role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically begins with sulfonation of a chlorinated benzaldehyde derivative (e.g., 2-chlorobenzaldehyde) to form a sulfonic acid intermediate. This is converted to a sulfonyl chloride using SOCl₂, followed by amidation with 4-phenylpiperazine under basic conditions (e.g., triethylamine). The final step involves oxidation of the aldehyde to a carboxylic acid, often achieved via Pinnick oxidation. Key intermediates include the sulfonyl chloride and the piperazinylsulfonyl adduct .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

  • Methodological Answer : X-ray crystallography is the primary method. Data collection uses diffractometers, and refinement employs software like SHELXL for small-molecule structures. SHELX programs enable precise determination of bond lengths and angles, critical for confirming the sulfonyl-piperazine linkage and chlorobenzoic acid conformation. SHELXL is preferred for high-resolution data due to its robust handling of anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives with varying substituents on the piperazine ring?

  • Methodological Answer : Conduct systematic Structure-Activity Relationship (SAR) studies by synthesizing derivatives with controlled substituent variations (e.g., methyl, ethyl, or halogen groups). Use in vitro assays (e.g., enzyme inhibition, receptor binding) to quantify activity differences. Statistical analysis (e.g., ANOVA) identifies significant structural contributors. For example, replacing the phenyl group in 4-phenylpiperazine alters lipophilicity, requiring comparative kinetic studies to assess binding affinity shifts .

Q. What strategies improve the yield of the palladium-catalyzed coupling step in synthesizing this compound?

  • Methodological Answer : Optimize catalyst loading (5–10 mol% Pd(OAc)₂), ligand selection (e.g., Xantphos for stability), and reaction conditions (e.g., K₂CO₃ in DMF at 80°C). Pre-activating the aryl chloride with a borate salt enhances reactivity. In related syntheses, these adjustments increased coupling efficiency from 46% to 73%. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) further improves yield .

Q. What analytical techniques are critical for confirming the sulfonyl-piperazine linkage, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : ¹H NMR identifies sulfonamide NH protons (δ 8.5–9.5 ppm) and piperazine CH₂ signals (δ 2.5–3.5 ppm). ¹³C NMR confirms sulfonyl carbon at ~δ 170 ppm.
  • IR : S=O stretches appear as doublets (~1350 cm⁻¹ and 1150 cm⁻¹).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 423.0498 for C₁₇H₁₆ClN₂O₄S) .

Q. How does the sulfonyl group influence the compound’s pharmacokinetic properties, and what in silico methods predict its metabolic stability?

  • Methodological Answer : The sulfonyl group increases polarity, reducing passive diffusion but improving solubility. Computational tools like SwissADME predict CYP450 metabolism sites, while QSAR models use descriptors like logP and topological polar surface area (TPSA) to assess bioavailability. Molecular docking identifies interactions with efflux transporters (e.g., P-gp), guiding structural modifications (e.g., adding methyl groups) to enhance metabolic stability .

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